molecular formula C20H13FO2 B14415055 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol CAS No. 83768-99-4

10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol

Cat. No.: B14415055
CAS No.: 83768-99-4
M. Wt: 304.3 g/mol
InChI Key: CEHOMRBLBKHYPX-UHFFFAOYSA-N
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Description

10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound with the molecular formula C20H13FO2. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The addition of a fluorine atom and dihydrodiol groups to the benzo(a)pyrene structure modifies its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dihydrodiol groups to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can have different biological and chemical properties.

Scientific Research Applications

10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The fluorine atom enhances its reactivity, making it more likely to interact with nucleophilic sites on DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A similar compound with the fluorine atom at a different position.

    Benzo(a)pyrene-2,3-diol: Lacks the fluorine atom but has similar dihydrodiol groups.

Uniqueness

10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of both a fluorine atom and dihydrodiol groups. This combination enhances its reactivity and potential biological effects compared to its analogs .

Properties

CAS No.

83768-99-4

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

10-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol

InChI

InChI=1S/C20H13FO2/c21-15-3-1-2-10-8-11-5-7-14-19-12(9-16(22)20(14)23)4-6-13(17(10)15)18(11)19/h1-9,16,20,22-23H

InChI Key

CEHOMRBLBKHYPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=C2C(=C1)F)C=CC5=CC(C(C(=C54)C=C3)O)O

Origin of Product

United States

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